molecular formula C16H14ClNO4S B2367094 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 379726-49-5

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2367094
CAS No.: 379726-49-5
M. Wt: 351.8
InChI Key: HEKMQWWKGCTPHN-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C16H14ClNO4S This compound is characterized by the presence of a chlorophenyl group, a prop-2-en-1-yl group, and a sulfamoyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The reaction begins with the chlorination of a phenyl compound to introduce the chlorine atom.

    Allylation: The chlorophenyl intermediate undergoes allylation to attach the prop-2-en-1-yl group.

    Sulfamoylation: The allylated intermediate is then reacted with a sulfamoylating agent to introduce the sulfamoyl group.

    Benzoic Acid Formation: Finally, the compound is subjected to conditions that form the benzoic acid core, completing the synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the sulfamoyl group.

    Reduction: Reduction reactions can target the chlorophenyl or sulfamoyl groups, leading to the formation of different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid derivatives: These compounds have similar structures but with different substituents on the phenyl or benzoic acid groups.

    Other sulfamoyl benzoic acids: Compounds with different alkyl or aryl groups attached to the sulfamoyl group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(2-chlorophenyl)-prop-2-enylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-2-10-18(15-9-4-3-8-14(15)17)23(21,22)13-7-5-6-12(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMQWWKGCTPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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